7,8-Dihydroxykynurenic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

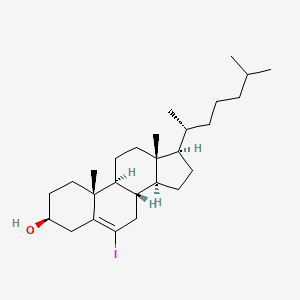

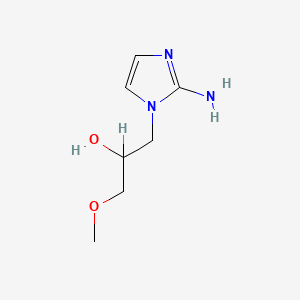

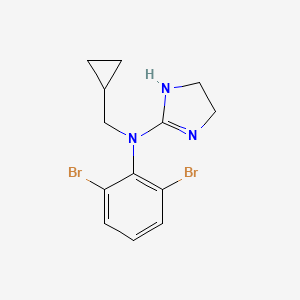

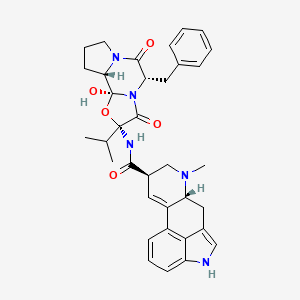

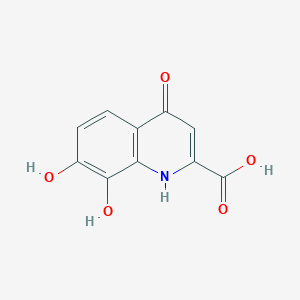

7,8-dihydroxykynurenic acid is a hydroxyquinoline that is kynurenic acid in which the hydrogens at positions 7 and 8 are replaced by hydroxy groups. It is a quinolinemonocarboxylic acid and a hydroxyquinoline. It derives from a kynurenic acid. It is a conjugate acid of a 7,8-dihydroxykynurenate.

Wissenschaftliche Forschungsanwendungen

Inhibition in Mouse-Skin Papillomas 7,8-Dihydroretinoic acid analogues, structurally related to 7,8-dihydroxykynurenic acid, have demonstrated significant activity in inhibiting mouse-skin papillomas. 7-(2,3,5-Trimethylphenoxy)-3,5-dimethyl-2,4,6-octatrienoic acid was particularly effective, exhibiting about four times the effectiveness of etretinate (Shealy et al., 2003).

Neurogenesis and Antidepressant Effects 7,8-Dihydroxyflavone, a small molecular tropomyosin-receptor-kinase B (TrkB) agonist, has been identified to promote neurogenesis and show potent antidepressant effects in animal models. Derivatives of this compound have demonstrated increased TrkB agonistic activity and robust antiapoptotic activity (Liu et al., 2010).

Potential Treatment for Brain and Body Disorders 7,8-Dihydroxyflavone has emerged as a potential treatment for various brain and body pathologies. More than 180 preclinical studies have explored its efficacy in animal models, indicating its usefulness for human treatment (Emili et al., 2020).

Synthesis of Novel Derivatives Research on the synthesis of novel disubstituted 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivatives, potentially related to the properties of 7,8-dihydroxykynurenic acid, has been reported. This includes creating C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation (Laurent et al., 2021).

Production of 7,8-Dihydroxy Unsaturated Fatty Acids The biotechnological production of 7,8-dihydroxy unsaturated fatty acids from plant oils using recombinant Escherichia coli expressing 7,8-linoleate diol synthase has been optimized. This represents the first report on the biotechnological production of such fatty acids (Seo et al., 2016).

Neuroprotective Effects in Parkinson's Disease 7,8-Dihydroxyflavone has shown neuroprotective effects on rotenone-induced motor deficit of Parkinson's disease in animal models. It improved behavioral performance and reduced dopaminergic neuron loss, suggesting its potential as a therapeutic strategy for Parkinson's treatment (Nie et al., 2019).

Modulation of Synaptic Transmission and Neuronal Excitability 7,8-Dihydroxyflavone has been observed to modulate synaptic and intrinsic neuronal properties, including reducing the strength of GABAergic inhibition and altering intrinsic neuronal excitability. This highlights its potential in developing drugs for cognitive disorders and neurodegenerative diseases (Marongiu et al., 2013).

Eigenschaften

Produktname |

7,8-Dihydroxykynurenic acid |

|---|---|

Molekularformel |

C10H7NO5 |

Molekulargewicht |

221.17 g/mol |

IUPAC-Name |

7,8-dihydroxy-4-oxo-1H-quinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H7NO5/c12-6-2-1-4-7(13)3-5(10(15)16)11-8(4)9(6)14/h1-3,12,14H,(H,11,13)(H,15,16) |

InChI-Schlüssel |

TYPRWJJYCBNAQC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C2=C1C(=O)C=C(N2)C(=O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.